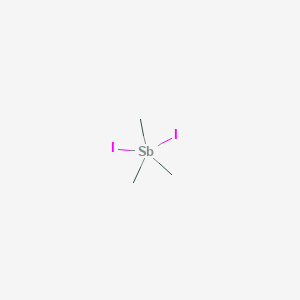

Trimethylantimony diiodide

Description

Properties

CAS No. |

13077-53-7 |

|---|---|

Molecular Formula |

C3H9I2Sb |

Molecular Weight |

420.67 g/mol |

IUPAC Name |

diiodo(trimethyl)-λ5-stibane |

InChI |

InChI=1S/3CH3.2HI.Sb/h3*1H3;2*1H;/q;;;;;+2/p-2 |

InChI Key |

ZWMGLCRSQFTQAM-UHFFFAOYSA-L |

SMILES |

C[Sb](C)(C)(I)I |

Canonical SMILES |

C[Sb](C)(C)(I)I |

Other CAS No. |

13077-53-7 |

Synonyms |

trimethylantimony diiodide |

Origin of Product |

United States |

Synthetic Methodologies for Trimethylantimony Diiodide and Analogues

Direct Halogenation Approaches

Direct halogenation is a common method for synthesizing organoantimony(V) halides. This involves the direct reaction of a triorganoantimony(III) compound with a halogen.

The synthesis of trimethylantimony (B1201520) diiodide can be achieved through the direct reaction of trimethylantimony(III) with molecular iodine. This is an oxidative addition reaction where the antimony center is oxidized from +3 to +5. The general equation for this type of reaction is:

R₃Sb + I₂ → R₃SbI₂ wikipedia.org

In this specific case, R is a methyl group (CH₃). The reaction is typically carried out by treating a solution of trimethylantimony(III) with a stoichiometric amount of iodine. umich.edue-bookshelf.de The reaction between two dihalides, (CH₃)₃SbX₂ and (CH₃)₃SbY₂, can result in the formation of a mixed halide, (CH₃)₃SbXY. electronicsandbooks.com

The stoichiometry of the reaction between a thiol and aqueous iodine is 1:3, where the thiol is oxidized. scielo.org.za However, the direct iodination of some organic compounds, like methane, is not practical because the reaction is reversible due to the formation of hydrogen iodide (HI), a strong reducing agent. doubtnut.com

The reaction medium and stoichiometry are crucial factors that influence the yield and purity of the product in direct halogenation reactions.

Reaction Medium: The choice of solvent can significantly impact the reaction. For instance, in the α-iodination of aromatic ketones, methanol (B129727) was found to be the optimal solvent, leading to high yields, while aprotic solvents did not facilitate the reaction. organic-chemistry.org The use of organized molecular systems, such as microemulsions, can also influence the reaction by localizing reactants and affecting their concentration at interfaces. academie-sciences.fr In some cases, the reaction medium can affect the stereoselectivity of the product, as seen in halide metathesis reactions where different diastereomer ratios are obtained in solution versus under mechanochemical conditions. acs.org

Stoichiometry: Precise control of the stoichiometric ratio of reactants is essential to ensure complete conversion and minimize the formation of byproducts. ung.edu In the synthesis of trimethylantimony, for example, a slight excess of the methylating agent is often used to maximize the yield. smolecule.com The stoichiometry of oxidation reactions involving iodine can vary depending on the substrate and reaction conditions. For example, the oxidation of N-acetyl-d-penicillamine by acidified iodate (B108269) has a 1:1 stoichiometry, while in excess iodate, the stoichiometry is 6:5. scielo.org.za

Halide Exchange and Metathesis Reactions

Halide exchange and metathesis reactions provide alternative routes to synthesize trimethylantimony diiodide and its derivatives, particularly when direct halogenation is not feasible or when specific ligands are desired.

Halide exchange reactions involve the substitution of one halide for another on the antimony center. This can be a useful method for preparing a range of dihalides from a common precursor. For instance, reacting an organoantimony(V) dichloride with an iodide source can yield the corresponding diiodide. rsc.org The exchange of halides can impact the crystallization and properties of the final product. researchgate.net Nuclear Magnetic Resonance (NMR) studies have been used to investigate exchange reactions between different trimethylantimony dihalides in solution, revealing the formation of mixed halide species. electronicsandbooks.comresearchgate.net

Metathesis reactions, also known as double displacement reactions, are widely used for the synthesis of organoantimony(V) compounds with a variety of ligands. missouristate.edu This method typically involves the reaction of an organoantimony(V) halide with a metal salt, often a silver(I) or thallium(I) salt, resulting in the precipitation of an insoluble metal halide and the formation of the desired organoantimony(V) derivative in solution. missouristate.eduscribd.com This clean, heterogeneous reaction allows for easy separation of the product. missouristate.edu This strategy has been successfully employed to synthesize a range of organoantimony(V) cyanoximates by reacting trimethylantimony(V) dibromide with silver(I) or thallium(I) salts of cyanoximes. mdpi.com

Table 1: Examples of Metathesis Reactions for Organoantimony(V) Compounds

| Organoantimony Precursor | Metal Salt | Product | Reference |

| μ-oxybis(triarylantimony)dichloride | Silver carboxylates | μ-oxybis[triarylantimony(V)] dicarboxylates | scribd.com |

| Trimethylantimony(V) dibromide | AgL or TlL (L = cyanoxime) | Trimethylantimony(V) biscyanoximates | mdpi.com |

| [2-(Me₂NCH₂)C₆H₄]ArSbCl | KBr or KI | [2-(Me₂NCH₂)C₆H₄]ArSbX (X = Br, I) | researchgate.net |

Advanced Synthetic Strategies for Organoantimony(V) Compounds

Beyond direct halogenation and metathesis, more advanced strategies are continually being developed for the synthesis of organoantimony(V) compounds. These methods aim to create more complex structures, improve reaction efficiency, and provide access to novel compounds with unique properties. acs.orguv.es

One such strategy involves the oxidative addition of bromine to organoantimony(III) compounds containing intramolecular coordinating groups, leading to hypercoordinated organoantimony(V) species. researchgate.net Another approach is the use of organometallic reagents in cross-coupling reactions catalyzed by transition metals like palladium, nickel, or iron. uv.es Furthermore, the development of asymmetric synthesis and catalysis offers pathways to enantiomerically pure organoantimony compounds. uv.es The synthesis of organoantimony compounds has also been explored through reactions involving organolithium or Grignard reagents with antimony trichloride (B1173362). wikipedia.org

Recent research has also focused on the synthesis of fluorescent organoantimony compounds that can serve as precursors for redox-active species. rsc.org The continual evolution of synthetic methodologies in organic and organometallic chemistry provides a foundation for the creation of new and advanced organoantimony(V) compounds. researchgate.netyoutube.comyoutube.com

Considerations for High-Pressure Synthesis of Related Inorganic Compounds

High pressure has emerged as a powerful and indispensable tool in the synthesis of novel inorganic and organometallic compounds. By applying pressures typically in the range of 0.1 to 2 GPa (1 to 20 kbar), chemists can significantly influence reaction rates and pathways, often leading to products that are inaccessible under ambient conditions. The effect of pressure on a chemical reaction is fundamentally governed by the volume of activation (ΔV≠).

The volume of activation represents the change in volume of the reacting species as they move from the ground state to the transition state. Reactions with a negative activation volume are accelerated by an increase in pressure, as the transition state occupies a smaller volume than the reactants, in accordance with Le Châtelier's principle. This is particularly relevant for many organometallic reactions, including oxidative additions, which often proceed through multicentered or polar transition states that are more compact than the starting materials.

A pertinent example is the oxidative addition of alkyl iodides to platinum(II) complexes, a reaction class analogous to the formation of this compound. Studies on the reaction of methyl iodide and ethyl iodide with a dimethyl(2,2′-bipyridine)platinum(II) complex in acetone (B3395972) showed large, negative volumes of activation. This negative ΔV≠ leads to a dramatic acceleration of the reaction rate under high pressure. For instance, at a pressure of 2 GPa, the reaction rate can be accelerated by a factor of approximately 1,000 to 3,000. This demonstrates the potential of high-pressure synthesis to facilitate reactions that might otherwise be too slow to be practical.

The magnitude of the activation volume can also provide critical insights into reaction mechanisms. A significantly negative ΔV≠, as seen in the platinum(II) example, is consistent with an associative Sₙ2-type mechanism where bond formation is the dominant process in the transition state. High-pressure techniques, utilizing equipment such as commercially available batch reactors, can thus serve not only to accelerate syntheses but also to probe the mechanistic pathways of fundamental organometallic transformations.

High-Pressure Kinetic Data for Oxidative Addition to Dimethyl(2,2′-bipyridine)platinum(II)

Structural Characterization and Geometric Analysis of Trimethylantimony Diiodide

Crystallographic Investigations in the Solid State

The solid-state structure of trimethylantimony (B1201520) diiodide has been elucidated primarily through crystallographic techniques, which define its three-dimensional arrangement at the atomic level.

Interactive Table: Crystallographic Parameters for Trimethylantimony Dihalides

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| Molecular Geometry | Trigonal Bipyramidal |

| Isomorphous Compounds | (CH₃)₃SbCl₂, (CH₃)₃SbBr₂ |

Note: Data reflects the general findings for the isomorphous series.

The coordination environment of the central antimony(V) atom is a key feature of trimethylantimony diiodide's structure. The geometry is consistently described as trigonal bipyramidal (TBP). electronicsandbooks.comnottingham.ac.uk In this arrangement:

The three methyl (CH₃) groups occupy the equatorial positions.

The two iodine (I) atoms are situated at the axial positions.

This configuration results from the Valence Shell Electron Pair Repulsion (VSEPR) theory, which predicts the lowest energy arrangement for five electron domains around a central atom. The Sb-C bonds of the planar (CH₃)₃Sb group are oriented at approximately 120° to each other within the equatorial plane. researchgate.net The axial I-Sb-I bond angle is nearly linear, approaching 180°. This geometry is a common feature for five-coordinate organoantimony(V) compounds. nottingham.ac.uk

Interactive Table: Idealized Bond Angles in this compound

| Bond | Angle (°) | Geometric Position |

| C-Sb-C | ~120 | Equatorial-Equatorial |

| I-Sb-I | ~180 | Axial-Axial |

| C-Sb-I | ~90 | Equatorial-Axial |

In the solid state, individual molecules of this compound are held together by intermolecular forces, forming an extended network. These interactions are primarily van der Waals forces between adjacent molecules. nih.govlibretexts.org Due to the trigonal bipyramidal shape and the arrangement of methyl and iodo substituents, the molecules pack in the crystal lattice to maximize attractive forces and minimize steric repulsion.

Structural Analysis in Solution and Gas Phase

The structure of this compound exhibits dynamic behavior and considerations that differ from the static picture of the solid state.

Spectroscopic methods, particularly infrared (IR) spectroscopy, have been used to probe the structure of this compound in solution. Studies comparing the IR spectra of this compound with the corresponding dibromide and dichloride show that the fundamental vibrations associated with the trimethylantimony group, [(CH₃)₃Sb], remain consistent across the series. electronicsandbooks.com Specifically, the Sb-C asymmetric stretching vibration appears at a similar frequency and intensity, which indicates that the geometry of the (CH₃)₃Sb moiety does not undergo significant changes upon dissolution or when changing the halogen substituent. electronicsandbooks.comacs.org This suggests that the strong covalent interactions lead to a stable five-coordinate structure that is largely preserved in solution, rather than dissociating into ions. electronicsandbooks.com

Direct experimental data from gas-phase electron diffraction for this compound is not prominently available in the literature. However, studies on the related parent molecule, trimethylantimony ((CH₃)₃Sb), have determined its structure in the gas phase to be pyramidal, as expected for a trivalent pnictogen compound. researchgate.netresearchgate.net

For the pentavalent this compound, theoretical predictions based on computational chemistry and VSEPR theory would strongly support the retention of the trigonal bipyramidal geometry in the gas phase. In the absence of crystal packing forces or solvent interactions, the isolated molecule is expected to adopt the TBP structure as its lowest energy conformation. This structure minimizes electron pair repulsions between the five bonding domains around the central antimony atom.

Advanced Spectroscopic Elucidation of Trimethylantimony Diiodide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei within a molecule. For trimethylantimony (B1201520) diiodide, ¹H, ¹³C, and ¹²¹Sb NMR studies have been particularly informative.

In the proton NMR spectrum of trimethylantimony diiodide, the nine equivalent protons of the three methyl groups give rise to a single sharp resonance. tdl.org This is consistent with the trigonal bipyramidal structure where the three methyl groups occupy equatorial positions and are chemically equivalent. The chemical shift of this resonance is influenced by the electronegativity of the halogen atoms. As the electronegativity of the halogen increases (from I to F), the electron population around the methyl groups also increases, leading to a change in the chemical shift. oup.com

Table 1: ¹H NMR Chemical Shift for this compound

| Compound | Solvent | Chemical Shift (δ, ppm) |

| (CH₃)₃SbI₂ | CDCl₃ | 1.84 (s) |

Data sourced from a study by G. G. Long, et al. and another by an unspecified author. tdl.orgnottingham.ac.uk

The ¹³C NMR spectrum of this compound provides further evidence for the equivalence of the three methyl groups, showing a single resonance for the methyl carbons. oup.com Similar to the trend observed in ¹H NMR, the chemical shift of the methyl carbons is sensitive to the electronegativity of the attached halogens. oup.com In proton-decoupled ¹³C NMR spectra, this signal appears as a singlet.

Table 2: ¹³C NMR Chemical Shift for this compound

| Compound | Solvent | Chemical Shift (δ, ppm) |

| (CH₃)₃SbI₂ | Not Specified | ~20-30 |

Note: The exact chemical shift can vary slightly depending on the solvent and other experimental conditions. The provided range is typical for a methyl group attached to an antimony atom. libretexts.orgchemguide.co.ukchemguide.co.uk

¹²¹Sb Mössbauer spectroscopy is a highly sensitive technique for investigating the electronic environment around the antimony nucleus. oup.comwikipedia.org The isomer shift (IS) and quadrupole coupling constant (e²qQ) are key parameters obtained from these spectra. For trimethylantimony dihalides, the isomer shift decreases as the electronegativity of the halogen increases, indicating a decrease in the s-electron density at the antimony nucleus. oup.com The large quadrupole coupling constants observed for these compounds are consistent with a trigonal bipyramidal geometry, where the electric field gradient at the antimony nucleus is significant. oup.comrsc.org The sign of the electric field gradient can also be determined, providing further insight into the electronic distribution. researchgate.net

Table 3: ¹²¹Sb Mössbauer Parameters for Trimethylantimony Dihalides

| Compound | Isomer Shift (δ, mm/s) | Quadrupole Coupling Constant (e²qQ, mm/s) |

| (CH₃)₃SbF₂ | -6.6 | +16.9 |

| (CH₃)₃SbCl₂ | -5.9 | +15.5 |

| (CH₃)₃SbBr₂ | -5.6 | +14.8 |

| (CH₃)₃SbI₂ | -5.1 | +13.5 |

Data obtained at 20 K against a Ca¹²¹SnO₃ source. oup.com

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the bonding and functional groups within a molecule by probing its vibrational modes. longdom.orgwikipedia.org

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of the methyl groups and the antimony-carbon bonds. The C-H stretching vibrations of the methyl groups are typically observed in the region of 2900-3000 cm⁻¹. libretexts.org The symmetric and asymmetric Sb-C stretching vibrations also give rise to distinct peaks in the spectrum. The positions of these bands are consistent with the trigonal bipyramidal structure of the molecule. gla.ac.uk

Table 4: Selected IR Vibrational Frequencies for this compound

| Vibrational Mode | Frequency (cm⁻¹) |

| C-H Stretch | ~2900-3000 |

| Sb-C Asymmetric Stretch | ~580 |

| Sb-C Symmetric Stretch | ~530 |

Note: The exact frequencies can vary based on the physical state of the sample (solid, liquid, or gas) and the solvent used. libretexts.org

Raman spectroscopy is particularly useful for studying the vibrations of non-polar bonds, such as the Sb-I bonds in this compound. wikipedia.org The Raman spectrum of this compound shows a strong, polarized band corresponding to the symmetric Sb-I stretching vibration. This provides direct evidence for the linear I-Sb-I arrangement in the trigonal bipyramidal structure. The frequency of this vibration is sensitive to the mass of the halogen atoms and the strength of the Sb-I bond.

Table 5: Raman Vibrational Frequency for the Symmetric Sb-I Stretch in this compound

| Vibrational Mode | Frequency (cm⁻¹) |

| Symmetric Sb-I Stretch | ~170 |

Note: This frequency is characteristic of the symmetric stretching of the two antimony-iodine bonds.

Mass Spectrometry for Molecular Composition and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. The fragmentation pattern of a molecule in a mass spectrometer provides a "fingerprint" that can be used to deduce its structure. When an organic molecule is ionized in a mass spectrometer, it often forms an energetically unstable molecular ion that breaks apart into smaller, more stable fragments. The pattern of these fragments is characteristic of the original molecule's structure. libretexts.org

For organoantimony(V) compounds like this compound, mass spectrometry elucidates not only the molecular weight but also the pathways through which the molecule disassembles upon ionization. The stability of the resulting ions often dictates the fragmentation route. libretexts.orgnottingham.ac.uk

High-Resolution Mass Spectrometry Techniques (e.g., Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS))

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) stands out for its exceptional performance in both mass resolution and accuracy. nih.gov This technique is particularly well-suited for the analysis of complex organometallic compounds due to its ability to provide unambiguous elemental compositions from precise mass measurements, often with accuracy in the parts-per-billion (ppb) range. nih.gov In FT-ICR MS, ions are trapped in a strong magnetic field within an ICR cell, where they oscillate at a frequency characteristic of their m/z ratio. Measuring this frequency with high precision allows for extremely accurate mass determination. nih.gov

The application of FT-ICR MS to this compound allows for the unequivocal identification of the molecular ion and its various fragments. The ultra-high resolution can distinguish between ions of very similar masses (isobaric species), which is crucial for complex fragmentation patterns where different combinations of atoms might result in similar nominal masses. nationalmaglab.orgcopernicus.org

The fragmentation of this compound typically proceeds through the sequential loss of its ligands. The weakest bonds are most likely to break first. libretexts.org The process often begins with the cleavage of an antimony-iodine or antimony-carbon bond. A plausible fragmentation pathway is detailed below.

Table 1: Postulated Mass Spectrometry Fragmentation Pathway for this compound

| Fragment Ion | Formula | Description |

|---|---|---|

| [Sb(CH₃)₃I₂]⁺ | C₃H₉I₂Sb⁺ | Molecular Ion |

| [Sb(CH₃)₃I]⁺ | C₃H₉ISb⁺ | Loss of an iodine radical |

| [Sb(CH₃)₂I]⁺ | C₂H₆ISb⁺ | Loss of a methyl radical from [Sb(CH₃)₃I]⁺ |

| [Sb(CH₃)₃]⁺ | C₃H₉Sb⁺ | Loss of an iodine molecule (I₂) |

| [Sb(CH₃)₂]⁺ | C₂H₆Sb⁺ | Loss of a methyl radical from [Sb(CH₃)₃]⁺ |

| [SbI]⁺ | ISb⁺ | Rearrangement and fragmentation |

This table is interactive. You can sort and filter the data.

X-ray Absorption Spectroscopy for Local Electronic and Geometric Structure

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that probes the local geometric and electronic structure around a specific atom within a molecule. mdpi.com The technique involves tuning X-ray energy across an absorption edge of a selected element (in this case, antimony) and measuring the X-ray absorption coefficient. The resulting spectrum is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.gov The XANES region, in particular, is highly sensitive to the oxidation state and coordination chemistry (e.g., geometry and bond types) of the absorbing atom. mdpi.comrsc.org

Antimony LIII-edge X-ray Absorption Near Edge Structure (XANES) Applications

For heavier elements like antimony, L-edge XANES spectra are often used. The L-edges correspond to the excitation of electrons from the 2p orbitals. escholarship.org Specifically, the Antimony LIII-edge (excitation of a 2p₃/₂ electron) provides a detailed fingerprint of the Sb(V) center in this compound. escholarship.orgresearchgate.net

The key features of the Sb LIII-edge XANES spectrum—the edge energy position and the intensity of the "white line" (the prominent peak at the absorption edge)—are directly correlated with the electronic structure of the antimony atom. rsc.org The energy of the absorption edge shifts to higher values as the oxidation state of the antimony atom increases. Therefore, the Sb LIII-edge position for this compound would be characteristic of the Sb(V) oxidation state.

Furthermore, the shape and features of the XANES spectrum are dictated by the local geometry around the antimony atom, which in this compound is expected to be a trigonal bipyramidal structure. Theoretical simulations, such as those using time-dependent density functional theory (TD-DFT), can be used to interpret the structural features of the XANES spectra. rsc.org These calculations can correlate specific spectral features, such as pre-edge peaks or shoulders on the main absorption line, to specific electronic transitions and the coordination environment. rsc.orgnih.gov

Table 2: Information Derived from Sb LIII-edge XANES for this compound

| Spectral Feature | Structural/Electronic Information |

|---|---|

| Edge Position | Confirms the Sb(V) oxidation state. |

| White Line Intensity/Shape | Provides information on the density of unoccupied electronic states and the covalent character of Sb-I and Sb-C bonds. |

This table is interactive. You can sort and filter the data.

Comprehensive Spectroscopic Correlation Studies

A complete and unambiguous elucidation of this compound's structure requires the correlation of data from multiple spectroscopic techniques. While mass spectrometry and X-ray absorption spectroscopy provide powerful, element-specific insights, their combined interpretation yields a more robust molecular picture.

High-resolution mass spectrometry, such as FT-ICR MS, definitively establishes the molecular formula and the connectivity of the molecule through its detailed fragmentation pattern. nottingham.ac.uknih.gov It confirms the presence of the three methyl groups and two iodine atoms bonded to the central antimony atom.

In parallel, Sb LIII-edge XANES provides experimental validation of the antimony atom's pentavalent oxidation state (Sb(V)) and offers a detailed view of its local coordination environment. rsc.orgnih.gov The spectral features can confirm the trigonal bipyramidal geometry, which is typical for such organoantimony(V) dihalides. rsc.org

Correlating these findings allows for a comprehensive structural assignment. For instance, if mass spectrometry suggests a fragment corresponding to the loss of an iodine atom, XANES analysis of the sample under conditions that might promote such dissociation could potentially detect changes in the antimony coordination sphere or oxidation state. Similarly, NMR spectroscopy studies on related trimethylantimony dihalides have been used to investigate redistribution reactions in solution, providing complementary information on the compound's dynamic behavior. electronicsandbooks.com By integrating the precise compositional data from mass spectrometry with the detailed electronic and geometric data from XANES, a highly resolved and validated model of this compound's molecular structure is achieved.

Table 3: Chemical Compounds Mentioned in this Article

| Compound Name | Formula |

|---|---|

| This compound | (CH₃)₃SbI₂ |

| Trimethylantimony | (CH₃)₃Sb |

| Trimethylantimony dibromide | (CH₃)₃SbBr₂ |

| Trimethylantimony dichloride | (CH₃)₃SbCl₂ |

Reactivity Mechanisms and Chemical Transformations Involving Trimethylantimony Diiodide

Lewis Acidity of Antimony(V) Centers

The antimony atom in trimethylantimony (B1201520) diiodide is in a formal +5 oxidation state and is characterized by significant Lewis acidity. This property is fundamental to its ability to interact with and activate a variety of Lewis basic substrates. The introduction of organic substituents and the high oxidation state of the antimony center result in tunable Lewis acidic properties that are harnessed in supramolecular chemistry and catalysis nih.gov.

The electron-accepting capability of the antimony(V) center in compounds like trimethylantimony diiodide is a result of the anisotropic distribution of electron density around the antimony atom. This creates regions of positive electrostatic potential, known as σ-holes, which can interact with electron donors acs.org.

The Lewis acidity of organoantimony compounds can be evaluated through both experimental and computational methods:

Gutmann-Beckett Method: This experimental technique involves reacting the Lewis acid with a probe molecule, such as triethylphosphine (B1216732) oxide (OPEt₃), and measuring the change in the ³¹P NMR chemical shift. This change is then used to calculate an "acceptor number" (AN), which provides a quantitative measure of Lewis acidity. Cationic antimony species have been shown to exhibit exceptionally high acceptor numbers, indicating strong Lewis acidity mit.edunih.gov.

Computational Analysis: Theoretical calculations are used to map the electrostatic potential (ESP) on the molecular surface of the stiborane. These maps visualize the electropositive regions (σ-holes) available for interaction with nucleophiles acs.org. Furthermore, computationally derived fluoride (B91410) ion affinities (FIAs) can provide a theoretical measure of Lewis acidity, with some antimony cations being classified as Lewis superacids, having FIAs greater than that of antimony pentafluoride nih.govresearchgate.net.

Visualization of the electrostatic potential map for related triarylcatecholatostiboranes reveals the presence of several σ-holes on the Sb(V) surface, indicating multiple potential sites for anion binding acs.org.

As a potent Lewis acid, this compound is expected to react with a range of Lewis bases (electron-pair donors) to form stable adducts. This reactivity is characteristic of pentacoordinate antimony(V) systems, which readily expand their coordination sphere to form six-coordinate, octahedral complexes nih.gov. Upon reaction with a neutral Lewis base (L) or an anion (X⁻), the following complexes can be formed:

[Me₃SbI₂(L)]

[Me₃SbI₂X]⁻

While specific adducts of this compound itself are not extensively detailed, the behavior of analogous organoantimony(V) compounds provides clear precedent. For instance, triarylcatecholatostiboranes have been shown to readily bind fluoride anions to form stable hexa-coordinate fluoroantimonate complexes acs.org. In these structures, the fluoride anion coordinates to the antimony center, resulting in a notable elongation of the Sb-O or Sb-C bond trans to the newly formed Sb-F bond, a phenomenon attributed to the trans-influence of the ligands acs.org. This affinity for anions allows antimony(V) derivatives to serve as effective anion receptors nih.gov.

| Complex | Sb–F Bond Length (Å) | Bond trans to Fluoride |

| [(o-C₆Cl₄O₂)Sb(o-Tol)₃-F]⁻ | 1.9758(15) | Sb–O |

| [(o-C₆Cl₄O₂)Sb(Ph)₃-F]⁻ | 1.9877(13) | Not specified |

| [(o-C₆Cl₄O₂)Sb(p-Tol)₃-F]⁻ | 1.9986(12) / 2.0158(12) | Sb–C |

Data compiled from studies on related triarylcatecholatostiborane-fluoride complexes, demonstrating the formation of stable anion adducts. acs.org

The formation of adducts and anion complexes by this compound is driven by a specific type of non-covalent interaction known as pnictogen bonding nih.govnih.gov. Pnictogen bonding occurs between an electrophilic region (a σ-hole) on a Group 15 element, such as antimony, and a nucleophilic region on another atom acs.org. Antimony is considered an exceptionally good pnictogen bond donor due to its large size and high polarizability .

Key characteristics of pnictogen bonding involving antimony include:

Directionality: The interaction is highly directional, typically occurring along the axis of the bond opposite to the pnictogen center (e.g., the I-Sb···Nucleophile axis would be nearly linear) .

Strength: The strength of the pnictogen bond is correlated with the electropositive character of the σ-hole, which can be tuned by the substituents on the antimony atom. Electron-withdrawing groups enhance the Lewis acidity and the strength of the pnictogen bond nih.govnih.gov.

Anion Recognition: This directional and tunable interaction is the basis for the design of sophisticated host-guest systems for anion recognition and sensing nih.gov. Bidentate and tetradentate organoantimony hosts have been synthesized that utilize cooperative pnictogen bonding to selectively trap halide ions .

In the context of this compound, the σ-holes are located on the antimony atom opposite the electron-withdrawing methyl and iodide substituents. These sites serve as the focal point for the initial interaction with Lewis bases and anions, guiding the subsequent formation of a full coordinate bond in the resulting adduct or complex anion.

Ligand Exchange Dynamics and Kinetics

The antimony-iodine bonds in this compound are susceptible to cleavage, allowing for the substitution of the iodide ligands with a wide variety of other groups. This ligand exchange reactivity is a cornerstone of its utility as a precursor for other organoantimony(V) derivatives.

The substitution of the iodide ligands in this compound is a facile process, largely because iodide is an excellent leaving group. The kinetics of nucleophilic substitution reactions are influenced by factors such as the nature of the incoming nucleophile, the solvent, and steric hindrance around the reaction center researchgate.net.

The synthetic utility of this compound is demonstrated by its use as a starting material for a range of trimethylantimony(V) compounds through ligand exchange reactions. This is typically achieved through salt metathesis, where this compound is reacted with a salt (e.g., a silver(I) or thallium(I) salt) of the desired incoming ligand.

A prominent example is the synthesis of trimethylantimony(V) biscyanoximates. In these reactions, a precursor such as trimethylantimony dibromide (analogous to the diiodide) is treated with silver(I) or thallium(I) salts of various cyanoxime anions (L⁻) to yield the corresponding SbMe₃L₂ compounds nih.gov.

The reaction proceeds as follows: Me₃SbI₂ + 2 ML → Me₃SbL₂ + 2 MI (where M = Ag⁺, Tl⁺)

This methodology has been used to introduce a variety of complex anionic cyanoxime ligands to the trimethylantimony(V) core. X-ray crystallographic analysis of the resulting products confirms that the central antimony(V) atom adopts a slightly distorted trigonal bipyramidal geometry. In this arrangement, the three methyl groups occupy the equatorial positions, while the two newly introduced, bulkier anionic ligands occupy the axial positions nih.gov. This structural motif is consistently observed across a series of different cyanoximate derivatives.

| Compound | Sb-O Bond Lengths (Å) | O-Sb-O Angle (°) | Geometry around Sb |

| SbMe₃(ECO)₂ | 2.115, 2.132 | 170.6 | Distorted Trigonal Bipyramidal |

| SbMe₃(4Cl-PhCO)₂ | 2.113, 2.122 | 174.1 | Distorted Trigonal Bipyramidal |

| SbMe₃(2,4-diCl-PhCO)₂ | 2.116, 2.128 | 175.7 | Distorted Trigonal Bipyramidal |

| SbMe₃(ACO)₂ | 2.136, 2.147 | 173.3 | Distorted Trigonal Bipyramidal |

| SbMe₃(TCO)₂ | 2.181, 2.181 | 172.9 | Distorted Trigonal Bipyramidal |

Structural data for a series of trimethylantimony(V) biscyanoximates synthesized via ligand exchange from a dihalide precursor. nih.gov

This versatile reactivity allows for the systematic modification of the electronic and steric properties of the trimethylantimony(V) core, enabling the synthesis of new compounds with tailored characteristics.

Participation in Redox Reactions

Antimony(V)/Antimony(III) Redox Cycling Potential

The core of this compound's redox chemistry lies in the Sb(V)/Sb(III) couple. The Sb(V) center in this compound can be reduced to an Sb(III) species, typically trimethylstibine, through a process known as reductive elimination. Conversely, the Sb(III) center of trimethylstibine can undergo oxidative addition to regenerate a Sb(V) compound. This cycling is a fundamental aspect of organoantimony chemistry.

The potential for this redox cycling is influenced by several factors, including the nature of the ligands attached to the antimony atom and the reaction conditions. In the case of this compound, the presence of two iodide ligands facilitates the reductive elimination process, as the antimony-iodine bonds are relatively weak and can be cleaved to form molecular iodine (I₂) or other iodine-containing species.

The general transformation can be represented as follows:

(CH₃)₃SbI₂ (Sb(V)) + 2e⁻ ⇌ (CH₃)₃Sb (Sb(III)) + 2I⁻

While specific electrochemical potential data for this compound is not extensively documented in the literature, the feasibility of this redox process is well-established for analogous organoantimony(V) dihalides. The reduction from Sb(V) to Sb(III) is a key step in reactions where this compound acts as an oxidant, while the reverse, the oxidation from Sb(III) to Sb(V), is crucial for its role as a potential catalyst or in synthetic sequences starting from the trivalent state.

Table 1: Generalized Redox Processes in Organoantimony Chemistry

| Process | Initial Antimony Oxidation State | Final Antimony Oxidation State | Change in Coordination Number | Key Transformation |

| Reductive Elimination | +V | +III | Decreases by 2 | Formation of a new bond between two ligands and their departure from the metal center. |

| Oxidative Addition | +III | +V | Increases by 2 | Cleavage of a bond in an incoming molecule and formation of two new bonds to the metal center. |

Analogous Reductive Processes with Other Iodide-Based Reagents (e.g., Samarium Diiodide)

The reductive capabilities of iodide-based reagents are well exemplified by samarium diiodide (SmI₂), a powerful single-electron transfer (SET) agent widely used in organic synthesis. While this compound itself is more commonly considered an oxidant (undergoing reduction), understanding the mechanisms of a potent iodide-based reductant like SmI₂ provides a valuable comparative framework for the types of transformations that involve changes in metal oxidation states and the release of iodide ions.

Samarium diiodide effects reductions typically through a series of electron transfer and proton transfer steps. Its reactivity is significantly influenced by the choice of solvent and the presence of additives, such as HMPA (hexamethylphosphoramide), which can enhance its reducing power.

The general mechanism for the reduction of an organic halide (R-X) by SmI₂ involves the following steps:

Single-Electron Transfer (SET): SmI₂ transfers an electron to the substrate (R-X), forming a radical anion intermediate.

Fragmentation: The radical anion fragments to yield a radical (R•) and a halide anion (X⁻).

Further Reduction or Radical Chemistry: The radical can then be further reduced by another molecule of SmI₂ to form an organosamarium species (R-SmI₂), which can then be protonated, or it can participate in other radical reactions.

Table 2: Comparison of this compound and Samarium Diiodide

| Feature | This compound ((CH₃)₃SbI₂) | Samarium Diiodide (SmI₂) |

| Primary Role | Oxidizing agent (Sb(V) is reduced) | Reducing agent (Sm(II) is oxidized) |

| Metal Oxidation State Change | Sb(V) → Sb(III) | Sm(II) → Sm(III) |

| General Reactivity | Participates in reactions where it accepts electrons. | Donates single electrons to substrates. |

| Mechanism | Typically involves reductive elimination. | Primarily proceeds via single-electron transfer (SET). |

| Common Byproducts | Trimethylstibine ((CH₃)₃Sb), I₂ | SmI₃ |

The mechanistic paradigm of SmI₂, involving discrete single-electron transfer steps, contrasts with the concerted two-electron process of reductive elimination often postulated for organoantimony(V) compounds. However, the study of SmI₂ highlights the fundamental role of the metal's redox potential and its interaction with iodide ligands in mediating chemical transformations.

Mechanistic Elucidation of Key Reaction Pathways through Kinetic and Isotopic Studies

The detailed understanding of reaction mechanisms involving organoantimony compounds like this compound can be significantly advanced through kinetic and isotopic labeling studies. While specific studies on this compound are scarce, the principles of these methods as applied to organometallic chemistry provide a clear framework for how its reactivity could be investigated.

Kinetic studies would involve measuring the rate of a reaction involving this compound while systematically varying the concentrations of reactants and catalysts, as well as parameters like temperature and solvent. The data obtained would allow for the determination of the reaction order with respect to each component, leading to the formulation of a rate law. This rate law provides crucial evidence for the species involved in the rate-determining step of the reaction. For example, a first-order dependence on the concentration of this compound in a reductive elimination reaction would suggest a unimolecular process.

Isotopic labeling is a powerful technique for tracing the fate of specific atoms throughout a chemical reaction. In the context of this compound, this could involve synthesizing the compound with isotopically labeled methyl groups (e.g., using ¹³C or ²H) or, hypothetically, a specific isotope of antimony. By analyzing the position of the isotopic label in the products, one can deduce the connectivity of atoms in the transition state and distinguish between different possible mechanistic pathways. For instance, in a reaction involving the transfer of a methyl group from the antimony center, isotopic labeling of the methyl groups could confirm whether the transfer is intramolecular or intermolecular.

Table 3: Potential Mechanistic Studies on this compound

| Experimental Technique | Information Yielded | Potential Application to this compound |

| Kinetic Analysis | Rate law, reaction order, activation parameters (Ea, ΔH‡, ΔS‡). | Elucidating the rate-determining step in reductive elimination or other transformations. Determining the influence of solvent and ligands on reaction rates. |

| ¹³C or ²H Isotopic Labeling of Methyl Groups | Tracing the fate of the methyl groups. Distinguishing between intra- and intermolecular processes. | Confirming the mechanism of methyl group transfer reactions. Investigating the potential for scrambling of organic groups on the antimony center. |

| Kinetic Isotope Effect (KIE) Studies | Information about bond breaking/formation in the rate-determining step. | Using deuterated methyl groups to probe whether a C-H bond is involved in the transition state of any side reactions. |

While the direct application of these studies to this compound is not widely reported, the principles are fundamental to mechanistic organometallic chemistry and represent the key methodologies that would be required to fully elucidate its reaction pathways.

Coordination Chemistry and Supramolecular Assemblies of Trimethylantimony V Diiodide

Formation of Higher Coordination Number Complexes

The antimony atom in trimethylantimony (B1201520) diiodide typically adopts a five-coordinate, trigonal bipyramidal geometry. However, it can readily expand its coordination sphere to accommodate additional ligands, forming complexes with higher coordination numbers. This expansion is a key feature of its coordination chemistry, allowing for the assembly of more complex and functional molecular architectures. The formation of these higher coordination number complexes is influenced by factors such as the nature of the incoming ligand, its steric bulk, and the reaction conditions.

Interactions with Mono-, Bi-, and Polydentate Ligands

Trimethylantimony(V) diiodide reacts with a wide array of ligands, which can be broadly classified based on the number of donor atoms they possess. These ligands, which are Lewis bases, donate electron pairs to the antimony center, a Lewis acid, to form coordinate covalent bonds. hooghlywomenscollege.ac.intruman.edu

Monodentate ligands bind to the central antimony atom through a single donor atom. libretexts.org Examples include simple anions and neutral molecules.

Bidentate ligands , on the other hand, possess two donor atoms and can bind to the antimony center at two positions, forming a chelate ring. libretexts.orglibretexts.orgpurdue.edu This chelation effect generally leads to more stable complexes compared to those formed with monodentate ligands. libretexts.org

Polydentate ligands contain multiple donor atoms and can form even more stable and intricate complexes with the antimony center. hooghlywomenscollege.ac.inmdpi.com The flexibility and arrangement of donor atoms within a polydentate ligand play a crucial role in determining the final structure of the coordination complex. mdpi.com

Chelating Ligand Architectures

The interaction of trimethylantimony(V) diiodide with chelating ligands, particularly bidentate and polydentate ligands, gives rise to a rich variety of structural motifs. The geometry of the resulting complex is dictated by the bite angle and the flexibility of the chelating ligand. For instance, dicarboxylate ligands can coordinate to the antimony center to form distorted trigonal bipyramidal geometries. researchgate.net The resulting structures can be further stabilized by intermolecular interactions, leading to the formation of supramolecular frameworks. researchgate.net

The table below summarizes the coordination behavior of organoantimony(V) compounds with various chelating ligands, highlighting the resulting geometries and key structural features.

| Ligand Type | Example | Resulting Geometry | Key Structural Features |

| Dicarboxylates | Fluoromethylbenzoate | Distorted Trigonal Bipyramidal researchgate.net | Formation of 1D and 2D supramolecular frameworks through hydrogen bonds and π-stacking. researchgate.net |

| Cyanoximes | Various substituted cyanoximes | Distorted Trigonal Bipyramidal missouristate.edu | Monodentate coordination of the cyanoxime ligand. missouristate.edu |

| N,O-Multidentate Ligands | Hydrazone derivatives | Varies depending on the metal center | Can act as neutral bidentate or tetradentate ligands. nih.gov |

Development of Supramolecular Structures Incorporating Organoantimony(V) Moieties

The ability of organoantimony(V) compounds to participate in various non-covalent interactions is the cornerstone for the development of supramolecular assemblies. nih.govethernet.edu.et These interactions, which include hydrogen bonding, halogen bonding, and pnictogen bonding, direct the self-assembly of individual organoantimony(V) molecules into larger, ordered structures. researchgate.netresearchgate.net

The formation of these supramolecular structures is a spontaneous process driven by the thermodynamic favorability of the resulting assembly. rug.nl The specific architecture of the supramolecular assembly is dictated by the geometry of the organoantimony building block and the nature and directionality of the intermolecular forces at play. For example, weak intermolecular C–H···O and C–H···F hydrogen bonds, along with C–H···π stacking interactions, can lead to the aggregation of organoantimony(V) complexes into one- and two-dimensional supramolecular frameworks. researchgate.net

Polymerization and Oligomerization Phenomena in Condensed Phases

In the condensed phase, trimethylantimony diiodide and related organoantimony compounds can undergo polymerization or oligomerization. researchgate.netosti.govdtic.mil These processes involve the formation of covalent or coordinate covalent bonds between monomeric units to form long chains or larger discrete molecules.

While the specific mechanisms for the polymerization and oligomerization of this compound are not extensively detailed in the provided context, the general principles of these reactions in organometallic chemistry are well-established. For instance, the pyrolysis of tertiary stibines can lead to the formation of various byproducts, indicating complex reaction pathways that could include oligomerization. researchgate.net The study of such phenomena is crucial for understanding the material properties and potential applications of these compounds. The development of catalysts for olefin polymerization and oligomerization, for example, is a highly active area of research. nih.govconscientiabeam.comfrontiersin.org

Computational and Theoretical Investigations of Trimethylantimony Diiodide

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of trimethylantimony (B1201520) diiodide. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electron distribution, molecular orbitals, and the nature of the chemical bonds.

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of accuracy and computational cost. tdl.org It is particularly well-suited for studying organometallic compounds, including those of antimony. DFT calculations can elucidate the electronic structure, geometry, and vibrational frequencies of trimethylantimony diiodide.

In DFT, the ground-state energy of a molecule is determined from its electron density. uc.eduresearchgate.net This approach allows for the calculation of various molecular properties. For organoantimony compounds, DFT has been employed to study their Lewis acidic properties. nih.gov For instance, computational analyses of triarylcatecholatostiboranes, which are related to organoantimony(V) compounds, have been performed using DFT to optimize their geometries and understand their fluoride (B91410) ion binding. nih.gov These studies reveal that the geometry of these compounds can relax significantly from their solid-state structures to more stable pseudo-trigonal bipyramidal (pseudo-TBP) geometries in the gas phase. nih.gov

Visualization of the electrostatic potential (ESP) map, a feature that can be computed using DFT, helps in identifying regions of positive electrostatic potential, known as σ-holes, on the antimony surface. nih.gov These σ-holes are crucial for understanding the pnictogen bonding capabilities and Lewis acidity of organoantimony compounds. nih.govwikipedia.org For example, in some triaryl-catecholato-stiboranes, multiple σ-holes have been identified, located trans to both the Sb-C and Sb-O bonds. nih.gov

DFT calculations can also provide insights into the stability of different conformers and the energy differences between them. nbu.edu.sa The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap, are important parameters that can be calculated using DFT. nbu.edu.sa A larger HOMO-LUMO gap generally suggests higher kinetic stability. nbu.edu.sa

| Compound | Method | Calculated Property | Finding | Reference |

|---|---|---|---|---|

| (o-C6Cl4O2)Sb(p-Tol)3 | DFT | Electrostatic Potential (ESP) Map | Revealed multiple σ-holes on the antimony surface. | nih.gov |

| Triarylcatecholatostiboranes | DFT | Optimized Geometry | Relaxation from pseudo-square pyramidal to pseudo-trigonal bipyramidal geometry. | nih.gov |

| 1,3-Benzothiazole derivatives | DFT/B3LYP | HOMO-LUMO energy gap | Energy gap found to be between 3.95 and 4.70 eV, indicating varying chemical stability. | nbu.edu.sa |

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and coupled-cluster (CC) theory, can provide highly accurate predictions of molecular properties, although they are generally more computationally demanding than DFT. wikipedia.orgrsc.org

For this compound, ab initio calculations can be used to obtain precise information on its geometry, vibrational frequencies, and electronic properties. rsc.org These methods are particularly valuable for benchmarking the results of less computationally expensive methods like DFT. Ab initio calculations have been instrumental in understanding the bonding in challenging systems and predicting new chemical structures that were later confirmed experimentally. wikipedia.org

The choice of the basis set is crucial in ab initio calculations, as it represents the set of functions used to build the molecular orbitals. Larger basis sets generally lead to more accurate results but also increase the computational cost. For molecules containing heavy elements like antimony and iodine, it is also important to consider relativistic effects, which can be significant.

While specific ab initio studies on this compound are not extensively documented in the provided search results, the general applicability of these methods is well-established for a wide range of molecules, including open-shell diatomic molecules containing transition metals. ucl.ac.uk

Theoretical Modeling of Reaction Mechanisms and Transition States

Theoretical modeling is a powerful approach to elucidate the detailed pathways of chemical reactions, including the identification of intermediates and transition states. nih.govrsc.org For this compound, this can involve studying its reactions with other molecules, such as Lewis bases or nucleophiles.

Computational methods like DFT can be used to map out the potential energy surface of a reaction, which describes the energy of the system as the reactants are converted into products. vu.nl Key points on this surface are the reactants, products, any intermediates, and the transition states that connect them. The transition state represents the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. nih.gov

For example, a computational study on the exchange of alkyl/aryl groups with chlorides between stibines and antimony trichloride (B1173362) found that the reaction proceeds through an intermediate containing a 3-center-2-electron alkyl/aryl bridge. ntu.ac.uk This level of mechanistic detail is often difficult to obtain from experiments alone.

While specific reaction mechanisms for this compound have not been extensively detailed in the search results, the general methodology for studying reaction mechanisms is well-established. nih.gov This includes identifying different possible pathways, such as radical adduct formation and formal hydrogen atom transfer, and calculating the activation barriers for each to determine the most favorable route. nih.gov

Activation Strain Model Applications in Lewis Acidity Studies

The Activation Strain Model (ASM), also known as the Distortion/Interaction Model, is a powerful tool for analyzing the activation barriers of chemical reactions. nih.govrsc.orgresearchgate.net This model decomposes the activation energy into two main components: the activation strain (or distortion energy) and the interaction energy. nih.gov The activation strain is the energy required to deform the reactants from their equilibrium geometries to their geometries in the transition state, while the interaction energy is the actual interaction between the deformed reactants. nih.gov

The ASM is particularly useful for understanding trends in reactivity and for studying the Lewis acidity of compounds like this compound. nih.gov By analyzing how the strain and interaction energies change along the reaction coordinate, one can gain insight into the factors that control the reaction barrier. vu.nl

For instance, the ASM has been applied to study the anion-binding preferences of organoantimony(V) Lewis acids. nih.gov In a study of triarylcatecholatostiboranes, an activation strain analysis was used to elucidate why different isomers have different preferences for where a fluoride anion binds. nih.gov This type of analysis can reveal the importance of factors like steric hindrance and electronic effects in determining the Lewis acidity and reactivity. acs.org

Advanced Applications of Trimethylantimony Diiodide in Synthesis and Materials Science

Precursors for Advanced Inorganic Materials and Thin Films

The controlled decomposition of organometallic precursors is a cornerstone of modern materials synthesis, enabling the creation of high-purity thin films and nanostructures with tailored properties. Trimethylantimony (B1201520) diiodide serves as an important precursor for antimony-based materials, which are integral to various technological applications.

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Precursors

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are powerful techniques for depositing uniform thin films on a substrate by using volatile chemical precursors. sigmaaldrich.com The choice of precursor is critical, as it must exhibit sufficient volatility and thermal stability, and decompose cleanly to yield the desired material. mdpi.com Organoantimony compounds, including trimethylantimony(III) and its derivatives, are explored as precursors for these processes. googleapis.com

While direct information on trimethylantimony diiodide as a primary ALD/CVD precursor is not extensively detailed in readily available literature, its chemical relatives and the general class of organoantimony compounds are recognized for this purpose. The deposition process typically involves the sequential introduction of the precursor and a reactant gas into a reaction chamber, leading to self-limiting surface reactions that build a film layer by layer. efds.orgmatlantis.com The properties of this compound, such as its defined stoichiometry and the potential for controlled ligand removal, are desirable characteristics for a precursor.

| Deposition Technique | Precursor Class | Key Requirements | Potential Application |

| Chemical Vapor Deposition (CVD) | Organoantimony Compounds | Volatility, Thermal Stability | Antimony-based semiconductor films |

| Atomic Layer Deposition (ALD) | Organoantimony Compounds | Self-limiting reactivity, Clean decomposition | Conformal coatings for electronics |

Fabrication of Antimony-Containing Functional Materials

This compound is a key starting material for synthesizing a variety of antimony-containing functional materials. These materials often possess valuable electronic, optical, or thermoelectric properties. For instance, antimony chalcogenides like antimony sulfide (B99878) (Sb₂S₃) and antimony telluride (Sb₂Te₃) are significant in solar cells and thermoelectric devices, respectively.

The synthesis often involves the reaction of this compound or a related organoantimony(V) species with a suitable chalcogen source. The organic ligands (methyl groups) and the iodide ions are removed during the reaction, often through thermal decomposition or reaction with other reagents, leaving behind the desired inorganic antimony-based framework. The precise control over reaction conditions allows for the formation of materials with specific crystal structures and morphologies, which in turn dictates their functional properties.

Catalytic Applications in Synthetic Organic Chemistry

The Lewis acidic nature of antimony compounds allows them to function as catalysts in a range of organic reactions. Organoantimony(V) species, in particular, can activate substrates and facilitate bond-forming processes.

Lewis Acid Catalysis in Carbon-Carbon Bond Formation and Other Transformations

Antimony compounds can act as Lewis acids, accepting electron density from other molecules to activate them for chemical reactions. wikipedia.org While simple stibines (R₃Sb) are generally weak Lewis acids, pentavalent species like this compound exhibit enhanced Lewis acidity at the antimony center. This acidity can be harnessed to catalyze reactions such as carbon-carbon bond formation. wikipedia.org Metal triflates are a well-known class of Lewis acid catalysts, and the principles of their reactivity can be extended to other Lewis acidic metal centers. nih.gov

The catalytic cycle would likely involve the coordination of a substrate (e.g., a carbonyl compound or an alkene) to the antimony center, which polarizes the substrate and makes it more susceptible to nucleophilic attack. This activation enables the formation of new bonds, and subsequent decomplexation regenerates the catalyst for further cycles.

Organoantimony(V) Species as Promoters in Specific Transformations

Beyond acting as the primary catalyst, organoantimony(V) compounds can also serve as promoters, enhancing the efficiency and selectivity of reactions catalyzed by other agents. The term "promoter" can describe a substance that accelerates a catalytic reaction, and in some cases, organoantimony compounds play this role. For instance, related triphenylantimony(V) derivatives have been used in oxidative reactions where the antimony species is regenerated in a catalytic cycle. acs.org

In some systems, the antimony center's ability to cycle between Sb(III) and Sb(V) oxidation states is key to its promotional activity. This redox capability allows it to participate in reactions requiring an oxidative step, such as certain coupling reactions or functional group transformations. The specific role of this compound as a promoter would depend on the reaction conditions and the other components of the catalytic system.

Anion Sensing and Transport Platforms

The strong Lewis acidity of higher-valent organoantimony compounds makes them excellent candidates for recognizing and interacting with anions. nih.gov This property has been exploited to develop sophisticated systems for anion sensing and transport.

Research has shown that organoantimony compounds can be designed to selectively bind specific anions, such as fluoride (B91410) or cyanide. gabbailab.com The binding event can be transduced into a measurable signal, such as a change in color or fluorescence, allowing for the detection and quantification of the target anion. mdpi.comd-nb.info The interaction typically involves the formation of a coordinate bond between the anion (Lewis base) and the Lewis acidic antimony center.

Furthermore, these anion-binding properties can be applied to transport anions across lipid membranes, mimicking the function of natural ion channels. nih.gov Cationic organoantimony compounds have demonstrated the ability to promote the efficient transport of anions through both artificial and biological membranes. gabbailab.com This capability opens up potential applications in biomedical research and therapeutics. The general principle involves the receptor encapsulating an anion on one side of a membrane, diffusing across the lipid bilayer, and releasing the anion on the other side.

| Application | Underlying Principle | Mechanism | Potential Impact |

| Anion Sensing | Lewis Acid-Base Interaction | Anion coordination to the Sb(V) center causes a spectroscopic change (e.g., fluorescence). d-nb.info | Detection of environmentally or biologically important anions like fluoride or cyanide. gabbailab.commdpi.com |

| Anion Transport | Carrier-Mediated Transport | The organoantimony compound acts as a carrier, binding an anion and facilitating its movement across a lipid membrane. nih.gov | Development of synthetic transporters for studying and potentially correcting ion channel-related diseases. gabbailab.com |

Emerging Research Frontiers and Outlook for Trimethylantimony Diiodide

Sustainable and Green Synthesis Strategies for Organoantimony Compounds

The growing emphasis on environmental stewardship in the chemical industry has spurred the development of sustainable and green synthesis strategies for organoantimony compounds. numberanalytics.com Traditional methods for creating organometallic compounds often involve hazardous reagents, generate significant waste, and consume large amounts of energy. numberanalytics.com Green chemistry principles aim to mitigate this environmental impact by designing more efficient and benign chemical processes. numberanalytics.com

Key strategies in the green synthesis of organoantimony compounds include:

Use of Alternative Solvents: A primary focus is replacing conventional volatile organic compounds (VOCs) with greener alternatives. numberanalytics.com These include ionic liquids, deep eutectic solvents (DESs), bio-based solvents, and water, which is noted for being abundant, non-toxic, and non-flammable. numberanalytics.com

Catalyst and Reaction Optimization: Improving reaction selectivity is a cornerstone of green synthesis. numberanalytics.com This is achieved through the rational design of ligands to control the steric and electronic properties of the metal center, as well as the optimization of reaction conditions like temperature and pressure. numberanalytics.com The development of new organometallic catalysts is crucial for creating more environmentally friendly alternatives to traditional chemical processes. numberanalytics.com

Atom Economy: Synthetic routes are being redesigned to maximize the incorporation of all starting materials into the final product, thus minimizing waste. solubilityofthings.com Cross-coupling reactions and metathesis reactions, often catalyzed by transition metals, are powerful tools for the efficient and selective formation of organometallic compounds. solubilityofthings.com

These approaches not only reduce the environmental footprint but also can lead to improved reaction efficiency and selectivity, paving the way for more economical and sustainable production of organoantimony compounds. numberanalytics.com

Table 1: Green Synthesis Strategies for Organoantimony Compounds

| Strategy | Description | Examples of Application | Key Benefits |

|---|---|---|---|

| Alternative Solvents | Replacing hazardous volatile organic compounds (VOCs) with environmentally benign options. numberanalytics.com | Ionic liquids, deep eutectic solvents (DESs), bio-based solvents (e.g., glycerol), water. numberanalytics.com | Reduced toxicity, lower volatility, potential for recyclability, improved safety. numberanalytics.com |

| Catalyst Optimization | Designing more efficient and selective catalysts to control reaction pathways. numberanalytics.com | Tailoring ligands to modulate steric/electronic properties, systematic variation of metal centers. numberanalytics.com | Enhanced selectivity, lower catalyst loading, reduced energy consumption, minimized byproducts. numberanalytics.com |

| Renewable Feedstocks | Utilizing starting materials derived from renewable biomass sources instead of fossil fuels. numberanalytics.com | Bio-based solvents like glycerol, ethyl lactate, and limonene. numberanalytics.com | Reduced dependence on finite resources, lower carbon footprint, potential for biodegradable products. numberanalytics.com |

| Atom-Economical Reactions | Designing synthetic transformations that incorporate the maximum amount of starting materials into the final product. solubilityofthings.com | Cross-coupling reactions (e.g., Suzuki coupling), metathesis, cycloaddition reactions. solubilityofthings.comresearchgate.net | Minimized waste generation, increased process efficiency, resource conservation. numberanalytics.com |

Integration into Multifunctional Material Systems with Tailored Properties

Organoantimony compounds, including derivatives of trimethylantimony (B1201520) diiodide, are gaining significant interest as building blocks for advanced multifunctional materials. rsc.org Their unique electronic and structural properties make them suitable for developing new materials with tailored optical, electrical, or magnetic characteristics. ontosight.ai The versatility of the antimony center, which can exist in different oxidation states (commonly +3 and +5) and accommodate various ligands, allows for the fine-tuning of material properties. rsc.orgwikipedia.org

Recent research has highlighted the potential of organoantimony compounds in several areas:

Precursors for Advanced Materials: They serve as precursors for synthesizing novel materials such as redox-active alkali metal antimonides and interconnected two-dimensional carbon/antimony hybrids for energy storage applications. rsc.org

Luminescent Materials: Certain organoantimony compounds exhibit fluorescence, emitting light under UV radiation, which makes them candidates for optical applications and sensors. researchgate.netrsc.org For instance, some stibonium ions have been explored for the fluorescence-based detection of anions in solution. rsc.org

Catalysis: The Lewis acidic character of some organoantimony compounds allows them to function as catalysts in organic synthesis, facilitating the construction of complex molecules. ontosight.aimdpi.com

The rational design of these materials involves modifying the organic ligands attached to the antimony atom. This allows chemists to control the compound's structure, stability, and ultimately, its function within a larger material system. The synergy between chemists and chemical engineers is crucial for translating the unique properties of these molecules into practical, high-performance materials. frontiersin.org

Advanced Spectroscopic Characterization Techniques for In Situ and Operando Studies

Understanding the precise mechanisms of reactions involving organoantimony compounds is critical for optimizing their synthesis and application. Advanced spectroscopic techniques, particularly those that allow for in situ (in place) and operando (working) studies, have become indispensable tools for this purpose. wikipedia.orgacs.org These methods allow researchers to observe molecular transformations in real-time under actual reaction conditions, providing invaluable insights into reaction kinetics, mechanisms, and the identity of transient intermediates. acs.orgmt.com

Operando spectroscopy is particularly powerful as it couples the spectroscopic characterization of a material with the simultaneous measurement of its activity and selectivity. wikipedia.org This methodology aims to establish direct structure-reactivity relationships. wikipedia.org

Key techniques employed for studying organoantimony compounds include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about molecular structure and dynamic processes in solution. rsc.org It is widely used for homogeneous catalytic investigations. acs.org

Infrared (IR) and Raman Spectroscopy: FTIR spectroscopy is highly sensitive to changes in dipole moments, offering deep insight into metal-ligand bonding. mt.com Raman spectroscopy is well-suited for measuring the low-frequency vibrations often found in metal-containing compounds and can be used in aqueous solutions. mt.com

UV-Vis Spectroscopy: This technique is useful for monitoring reactions involving colored organometallic species, tracking the consumption of reactants and the formation of products. wikipedia.org

X-ray Absorption Spectroscopy (XAS) and X-ray Diffraction (XRD): In situ XAS can be used to study the structure and oxidation state of a catalyst, while operando XRD provides information on structural and phase transformations during a reaction. numberanalytics.com

The ability to perform these measurements without extracting a sample is crucial, especially since many organometallic reactions are sensitive to air and moisture or are conducted under high pressure or varied temperatures. mt.com

Table 2: Advanced Spectroscopic Techniques for Organoantimony Compound Analysis

| Spectroscopic Technique | Type of Information Provided | Application Context |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Detailed molecular structure, reaction kinetics, dynamic processes in solution. rsc.org | In situ monitoring of homogeneous catalysis, identifying intermediates. acs.org |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Molecular bonding (especially metal-ligand bonds), surface chemistry, reaction mechanisms. mt.com | In situ analysis of reaction pathways and catalyst surface changes. acs.orgmt.com |

| Raman Spectroscopy | Molecular structure, low-frequency metal-ligand vibrations, surface chemistry. mt.comnumberanalytics.com | Operando studies of catalyst structure, suitable for aqueous systems. mt.com |

| UV-Visible (UV-Vis) Spectroscopy | Electronic transitions, concentration of colored species, reaction progress. wikipedia.org | Monitoring consumption of reactants and formation of products in homogeneous catalysis. wikipedia.org |

| X-ray Absorption Spectroscopy (XAS) | Local atomic structure, oxidation state of the antimony center. numberanalytics.com | In situ characterization of catalyst electronic and geometric structure. numberanalytics.com |

| Mass Spectrometry (ESI-MS) | Identification of reaction components and intermediates in solution. rsc.org | Operando analysis of molecular catalysts in the liquid phase. rsc.org |

Theoretical Prediction and Rational Design of Novel Trimethylantimony Diiodide Derivatives for Tailored Applications

Computational chemistry has emerged as a powerful partner to experimental work, enabling the theoretical prediction of molecular properties and the rational design of new compounds. nih.gov For organoantimony chemistry, methods like Density Functional Theory (DFT) are used to model the behavior of molecules like this compound and to design novel derivatives with enhanced or specific functionalities. scipublications.com

Computational approaches provide deep insights into several key areas:

Structural and Electronic Properties: DFT calculations can predict molecular geometries, bond lengths, and angles with high accuracy. acs.org They can also determine electronic properties, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding a molecule's stability and reactivity. wikipedia.orgnih.gov

Reaction Mechanisms: Theoretical modeling helps elucidate complex reaction pathways and transition states, complementing experimental data from spectroscopic studies. acs.org

Rational Design: By systematically modifying the structure of a parent compound in silico (e.g., by changing the ligands on the antimony atom), chemists can screen potential derivatives for desired properties before committing to their synthesis in the lab. rsc.org This is crucial for tailoring compounds for specific applications, such as catalysis or materials science. For example, introducing electron-withdrawing substituents on the antimony center can increase its Lewis acidity. wikipedia.org

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) studies can build mathematical models that correlate the structural or electronic features of a series of compounds with their observed activity, such as biological efficacy or catalytic performance. scipublications.com

This predictive power accelerates the discovery of new materials by focusing experimental efforts on the most promising candidates, saving time and resources. nih.gov

Table 3: Key Parameters in Theoretical Studies of Organoantimony Compounds

Table of Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | (CH₃)₃SbI₂ |

| Antimony trichloride (B1173362) | SbCl₃ |

| Glycerol | C₃H₈O₃ |

| Ethyl lactate | C₅H₁₀O₃ |

| Limonene | C₁₀H₁₆ |

| Trimethylstibine | (CH₃)₃Sb |

| Triethylstibine | (C₂H₅)₃Sb |

| Stibine | SbH₃ |

| Antimony trioxide | Sb₂O₃ |

| Antimony pentoxide | Sb₂O₅ |

Q & A

Q. What criteria should guide the selection of primary literature for meta-analyses on this compound applications?

- Methodological Answer : Prioritize peer-reviewed journals with high impact factors (e.g., Inorganic Chemistry). Exclude studies lacking experimental details (e.g., missing NMR spectra). Use tools like SciFinder to filter by methodology (e.g., “single-crystal XRD”) and cross-verify with patent databases for industrial relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.